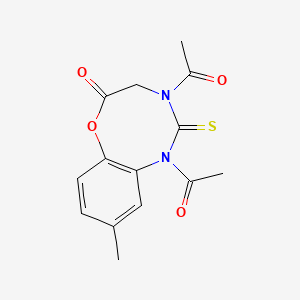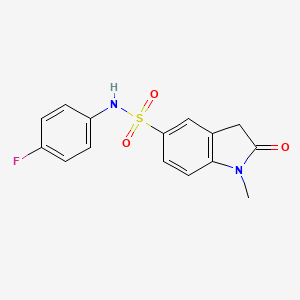
5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one, also known as SU9516, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have a potent inhibitory effect on a number of protein kinases, making it a promising candidate for the treatment of cancer, inflammation, and other diseases.
Wirkmechanismus
The mechanism of action of 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves the inhibition of protein kinases, which play a critical role in many cellular processes, including cell cycle regulation, signal transduction, and gene expression. By inhibiting these kinases, this compound can disrupt the growth and survival of cancer cells and reduce inflammation in various disease states.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on protein kinases, this compound has been shown to have other biochemical and physiological effects. For example, the compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune function. These effects make this compound a promising candidate for the treatment of a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one for laboratory experiments is its potency and selectivity for protein kinases. This makes it a useful tool for studying the role of these kinases in various disease states. However, one limitation of this compound is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective inhibitors of protein kinases, which could have even greater therapeutic potential. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its efficacy. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various disease states.
Wissenschaftliche Forschungsanwendungen
5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have a potent inhibitory effect on a number of protein kinases, including CDKs, GSK-3, and PKC, making it a promising candidate for the treatment of cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
5-(2,3-dihydroindol-1-ylsulfonyl)-1-methyl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-18-15-7-6-14(10-13(15)11-17(18)20)23(21,22)19-9-8-12-4-2-3-5-16(12)19/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUWOEHHCYYZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-hydroxy-4-methyl-3-[(2-methylphenyl)amino]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4325110.png)
![5-[(2-hydroxy-3,5-diiodobenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B4325114.png)

![6-chloro-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B4325117.png)
![7-(4-chlorophenyl)-3-(2-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4325124.png)
![3-(2-fluorophenyl)-7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4325130.png)
![N-(3-chlorophenyl)-2-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B4325131.png)
![ethyl 4-(3,4-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4325137.png)

![ethyl 4-{[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}benzoate](/img/structure/B4325151.png)


